N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide
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Overview
Description
N-(4-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide: is an organic compound that features a chlorinated aromatic ring and a diamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloroaniline and 2-hydroxyethylamine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
- The pathways involved can include signal transduction pathways, where the compound modulates the activity of key signaling molecules.
Comparison with Similar Compounds
N-(4-bromophenyl)-N’-(2-hydroxyethyl)ethanediamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-fluorophenyl)-N’-(2-hydroxyethyl)ethanediamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in N-(4-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine or fluorine analogs.
- The hydroxyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAHADGZGCGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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